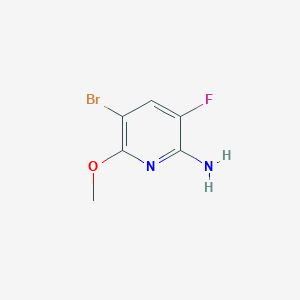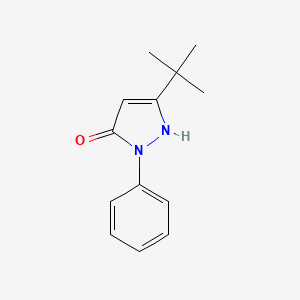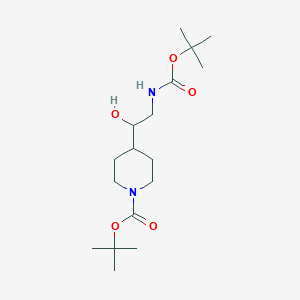
tert-Butyl 4-(2-((tert-butoxycarbonyl)amino)-1-hydroxyethyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(2-((tert-butoxycarbonyl)amino)-1-hydroxyethyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl group and a tert-butoxycarbonyl-protected amino group. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-((tert-butoxycarbonyl)amino)-1-hydroxyethyl)piperidine-1-carboxylate typically involves multiple steps One common method starts with the protection of the amino group using tert-butoxycarbonyl (Boc) protectionThe reaction conditions often involve the use of coupling reagents and bases to facilitate the formation of amide bonds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 4-(2-((tert-butoxycarbonyl)amino)-1-hydroxyethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyethyl group.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and bases like triethylamine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a carbonyl-containing compound, while reduction would revert it back to the hydroxyethyl form .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a valuable building block in organic synthesis .
Biology
In biological research, tert-Butyl 4-(2-((tert-butoxycarbonyl)amino)-1-hydroxyethyl)piperidine-1-carboxylate is used in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with proteins makes it useful in NMR studies .
Medicine
In medicinal chemistry, this compound is used in the development of pharmaceuticals. Its structural features allow for the design of molecules with specific biological activities .
Industry
In the industrial sector, this compound is used in the production of various chemicals and materials. Its versatility and stability make it suitable for large-scale production processes .
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-(2-((tert-butoxycarbonyl)amino)-1-hydroxyethyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing the active amino group, which can then participate in various biochemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- 4-[(tert-Butoxycarbonyl)amino]phenylboronic Acid
Uniqueness
What sets tert-Butyl 4-(2-((tert-butoxycarbonyl)amino)-1-hydroxyethyl)piperidine-1-carboxylate apart from similar compounds is its combination of a piperidine ring with both a hydroxyethyl group and a tert-butoxycarbonyl-protected amino group. This unique structure provides a balance of stability and reactivity, making it highly valuable in various fields of research and industry .
Propiedades
Fórmula molecular |
C17H32N2O5 |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
tert-butyl 4-[1-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H32N2O5/c1-16(2,3)23-14(21)18-11-13(20)12-7-9-19(10-8-12)15(22)24-17(4,5)6/h12-13,20H,7-11H2,1-6H3,(H,18,21) |
Clave InChI |
TYRPRVNDHIQKBP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC(C1CCN(CC1)C(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



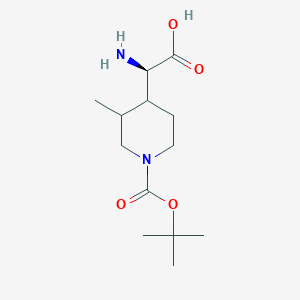

![Rel-tert-butyl (1R,5S,6R)-6-(((benzyloxy)carbonyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15225402.png)

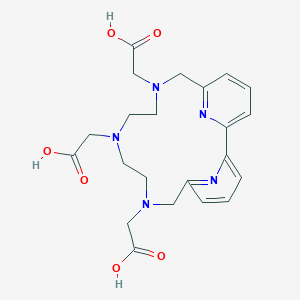
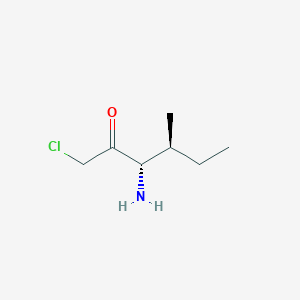
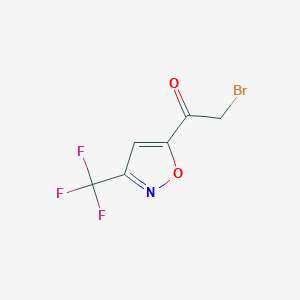


![6-Bromo-5-methylimidazo[1,5-a]pyridine](/img/structure/B15225436.png)
![2-(Ethylsulfonyl)-2,5-diazabicyclo[4.1.0]heptane](/img/structure/B15225437.png)
